
4-Bromo-2-fluoro-6-nitrophenol
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-nitrophenol (BFN) is a chemical compound that has been studied extensively due to its unique properties. It is a derivative of phenol and has a wide range of applications in various fields. BFN has been used in the synthesis of organic compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent in various chemical reactions. The unique properties of BFN make it an attractive target for further research and development.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
4-Bromo-2-fluoro-6-nitrophenol serves as a starting material or intermediate in chemical synthesis. For instance, nitration of certain halophenols, including compounds structurally related to this compound, leads to the formation of halo-nitrocyclohexadienones, which are valuable in synthetic organic chemistry (Clewley, Cross, Fischer, & Henderson, 1989).
Analytical Techniques
This compound is relevant in analytical chemistry, particularly in the field of gas chromatography. Its isomers have been separated using gas chromatography, showcasing its utility in analytical methods (Ma & Spiegel, 1966).
Molecular Catalysis
In molecular catalysis, derivatives of this compound have been investigated. The cyclisation of certain halopropyl-nitrophenols, including those similar to this compound, can be influenced by macrotricyclic ammonium salts, demonstrating their potential in molecular catalysis (Schmidtchen, 1986).
Metabolic Studies
4-Nitrophenol, closely related to this compound, has been used extensively as a model substrate in metabolic studies. Its metabolic profile in animal studies helps in understanding the effects of various physiological conditions on drug metabolism (Almási, Fischer, & Perjési, 2006).
Chemical Sensing and Detection
This compound and its derivatives have applications in chemical sensing. For example, a study demonstrated the use of a 4-nitrophenolate based sensor for detecting halide anions, indicating the potential of such compounds in developing colorimetric sensors (Gale, Twyman, Handlin, & Sessler, 1999).
Catalysis in Reduction Reactions
Derivatives of this compound have been explored as catalysts. For instance, gold nanoparticles stabilized by ionic liquids have been used for the reduction of nitrophenol compounds, including those structurally related to this compound, showcasing their role in catalytic reduction processes (Thawarkar, Thombare, Munde, & Khupse, 2018).
Environmental and Toxicological Studies
Related nitrophenol compounds have been studied for their environmental impact and toxicological effects, such as in methanogenic systems and wastewater treatment, providing insights into the broader environmental implications of these compounds (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-fluoro-6-nitrophenol is protein Tyrosine kinase . This enzyme plays a crucial role in many cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
This compound interacts with its target by inhibiting the activity of protein Tyrosine kinase . This inhibition can lead to changes in the phosphorylation state of proteins, affecting their function and potentially leading to altered cellular responses.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the proteins affected by the inhibition of protein Tyrosine kinase . These effects can include changes in cell growth and differentiation, potentially influencing disease progression in conditions where protein Tyrosine kinase activity is dysregulated.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluoro-6-nitrophenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds. The interaction between this compound and phenol hydroxylase can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways that involve phenolic substrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of stress response genes and the activation of signaling pathways associated with oxidative stress. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. For instance, it can inhibit the activity of phenol hydroxylase, affecting the metabolism of phenolic compounds and altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to intracellular proteins can influence the distribution and activity of this compound, determining its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound within the cell can determine its interactions with specific biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVEWFMUBXEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274152 | |
| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320-76-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



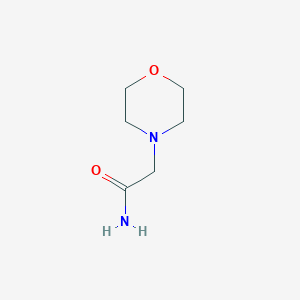
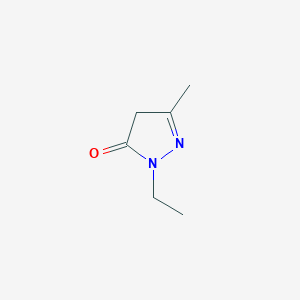
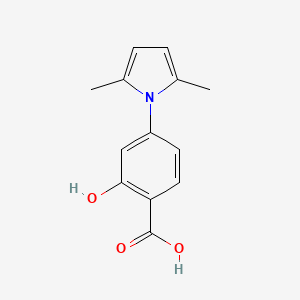


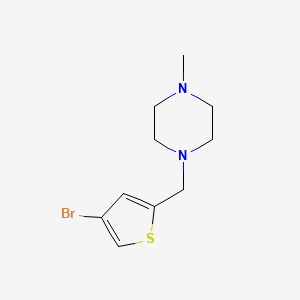


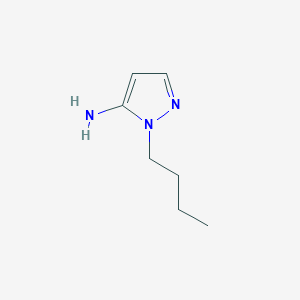




![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)